Doxacurium
Overview
Description
Doxacurium chloride is a non-depolarizing neuromuscular blocking agent used primarily as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures. It is a long-acting skeletal muscle relaxant that binds competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine and resulting in a block of neuromuscular transmission .
Preparation Methods
Doxacurium chloride is synthesized through a series of chemical reactions involving isoquinoline derivatives. The synthesis typically involves the following steps:
Formation of Isoquinoline Derivatives: Isoquinoline derivatives are synthesized using methods such as the Pictet-Spengler reaction, which involves the cyclization of beta-arylethylamine with carbonyl compounds in the presence of hydrogen chloride.
Industrial production methods for this compound chloride involve optimizing these synthetic routes to achieve high yields and purity, often using advanced catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
Doxacurium chloride undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups on the aromatic rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: Substitution reactions can take place at the aromatic rings, where methoxy groups can be replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Doxacurium chloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of isoquinoline derivatives.
Biology: this compound is used in research to study neuromuscular transmission and the effects of neuromuscular blocking agents on muscle function.
Medicine: It is used in clinical research to evaluate its efficacy and safety as a neuromuscular blocking agent during surgical procedures.
Industry: This compound is used in the pharmaceutical industry for the development of new neuromuscular blocking agents with improved properties
Mechanism of Action
Doxacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to skeletal muscle relaxation. The action of this compound is antagonized by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction and reverse the blockade .
Comparison with Similar Compounds
Doxacurium chloride is compared with other non-depolarizing neuromuscular blocking agents, such as pancuronium and metocurine. While this compound is approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine, it has a longer duration of action . Unlike pancuronium, this compound does not have significant cardiovascular side effects, making it a preferred agent for use in high-risk patient groups .
Similar compounds include:
- Pancuronium
- Metocurine
- Rocuronium
- Vecuronium
Each of these compounds has unique properties and clinical applications, but this compound’s long duration of action and minimal cardiovascular effects make it particularly useful in certain clinical settings .
Properties
Key on ui mechanism of action |
Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. |
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CAS No. |
106791-39-3 |
Molecular Formula |
C56H78N2O16+2 |
Molecular Weight |
1035.2 g/mol |
IUPAC Name |
bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate |
InChI |
InChI=1S/C56H78N2O16/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6/h29-34,39-40H,15-28H2,1-14H3/q+2 |
InChI Key |
GBLRQXKSCRCLBZ-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
Key on ui other cas no. |
106819-53-8 |
physical_description |
Solid |
solubility |
9.02e-05 g/L |
Synonyms |
2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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